4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid
Overview
Description
4-Methoxybenzoic acid is a compound that has been used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes . It is also the sole source of carbon and energy for growth in the cultures of Nocardia sp. DSM 1069 . 1,1’-Biphenyl, or biphenyl, is an aromatic compound that consists of two connected phenyl rings .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For instance, the structure of 4-methoxybenzoic acid has been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 4-methoxybenzoic acid has a molecular weight of 152.1473 , and 4-Methoxy-4’-methylbiphenyl has a density of 1.0±0.1 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
- Jonas, Wurziger, and Merck (1987) synthesized enantiomerically pure forms of a closely related compound, which plays a crucial role in understanding the structural and chiral properties of such chemicals (Jonas, Wurziger, & Merck, 1987).
- Almarhoon, Soliman, Ghabbour, and El‐Faham (2019) developed an eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives, which can be applied to similar compounds for greener production methods (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).
Potential Therapeutic Applications
- Repaglinide and related hypoglycemic benzoic acid derivatives were studied by Grell et al. (1998), highlighting the potential therapeutic applications of benzoic acid derivatives in treating diabetes (Grell et al., 1998).
Chemical Properties and Reactions
- Daines et al. (1994) explored the properties of a similar compound, highlighting its role as a leukotriene B4 receptor antagonist, which can provide insights into the anti-inflammatory properties of such compounds (Daines et al., 1994).
- Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids, demonstrating the versatility and reactivity of benzoic acid derivatives in creating bioactive molecules (Dineshkumar & Thirunarayanan, 2019).
Eco-Friendly and Efficient Production Methods
- The work by Almarhoon et al. (2019) also emphasizes the importance of developing eco-friendly and efficient methods for synthesizing complex organic compounds, which can be applied to the synthesis of 4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[[[4-(4-methoxyphenyl)phenyl]sulfonylamino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-27-19-10-6-16(7-11-19)17-8-12-20(13-9-17)28(25,26)22-14-15-2-4-18(5-3-15)21(23)24/h2-13,22H,14H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOYNMQWWYYZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660085 | |
Record name | 4-{[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid | |
CAS RN |
885269-44-3 | |
Record name | 4-[[[(4′-Methoxy[1,1′-biphenyl]-4-yl)sulfonyl]amino]methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885269-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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